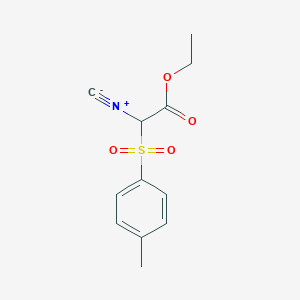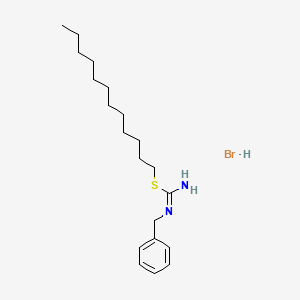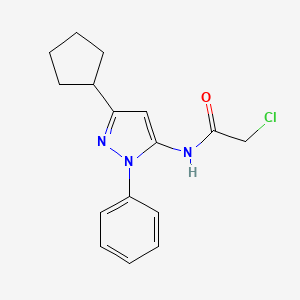
2-chloro-N-(3-cyclopentyl-1-phenyl-1H-pyrazol-5-yl)acetamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Biological Activities
Synthesis and Anti-inflammatory Properties : Derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, closely related to the target compound, have been synthesized and shown significant anti-inflammatory activity (Sunder & Maleraju, 2013).
Radiochemical Synthesis and Pharmacokinetics : A novel five-lipoxygenase activity protein (FLAP) inhibitor, related to the target compound, has been developed with excellent pharmacokinetic properties, showing potential for therapeutic use (Latli et al., 2015).
Hydrogen Bonding and Structural Analysis
- Hydrogen-Bonding Patterns : Studies on N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, similar to the target compound, revealed intricate hydrogen-bonding patterns, forming chains and sheets, highlighting the compound's potential in structural chemistry (López et al., 2010).
Coordination Complexes and Antioxidant Activity
- Coordination Complexes and Antioxidant Properties : Pyrazole-acetamide derivatives have been used to synthesize novel Co(II) and Cu(II) coordination complexes, with studies showing significant antioxidant activity, suggesting their potential in medicinal chemistry (Chkirate et al., 2019).
Antitumor Evaluation
- Antitumor Properties : Certain new N-substituted-2-amino-1,3,4-thiadiazoles, structurally related to the target compound, have been synthesized and evaluated for their antitumor properties, showing promising results (Hamama et al., 2013).
Herbicidal Activity
- Herbicidal Use : Chloroacetamide derivatives, closely related to the target compound, have been used as selective herbicides, highlighting their potential in agricultural chemistry (Weisshaar & Böger, 1989).
Antimycobacterial Agents
- Antimycobacterial Activity : Novel fluorinated pyrazolo-1,2,3-triazole hybrids, structurally related to the target compound, have shown promising antimycobacterial activity, suggesting their potential in infectious disease research (Emmadi et al., 2015).
Antibacterial Agents
- Antibacterial Properties : Derivatives of 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, similar to the target compound, have been synthesized and shown significant antibacterial activity (Ramalingam et al., 2019).
Molecular Conformations and Hydrogen Bonding
- Molecular Conformations and Hydrogen Bonding : Research on 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides, structurally similar to the target compound, has shown different molecular conformations and hydrogen bonding in zero, one, and two dimensions (Narayana et al., 2016).
Bioactivity against Bacteria and Algae
- Bioactivity against Bacteria and Algae : Novel 2-(1,2-benzisothiazol-3-yloxy)-N-(1-aryl-3-cyanopyrazol-5-yl)-acetamides, related to the target compound, have been synthesized and shown inhibition effects on bacteria and algae (Yu et al., 2020).
Propriétés
IUPAC Name |
2-chloro-N-(5-cyclopentyl-2-phenylpyrazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O/c17-11-16(21)18-15-10-14(12-6-4-5-7-12)19-20(15)13-8-2-1-3-9-13/h1-3,8-10,12H,4-7,11H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFHEBMRUAQICK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NN(C(=C2)NC(=O)CCl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



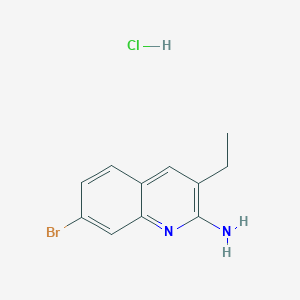
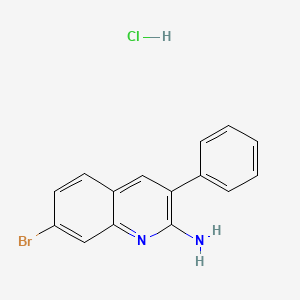




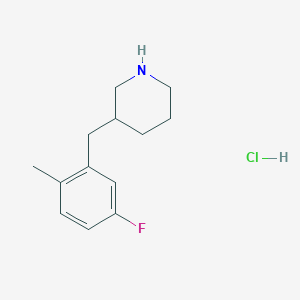
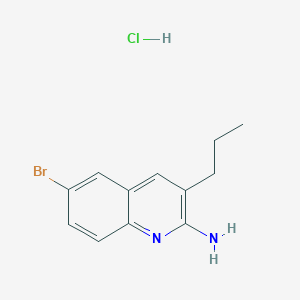
![Potassium {4-amino-5,6-dimethylthieno[2,3-D]pyrimidin-2-YL}sulfanide](/img/structure/B3364615.png)
![N-[1-(hydrazinecarbonyl)ethyl]methanesulfonamide](/img/structure/B3364624.png)


